molecular formula C23H29ClN2O4 B11327043 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11327043
M. Wt: 432.9 g/mol
InChI Key: UXLXXRQLXGXSEN-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanamine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a piperidine ring with a trimethoxybenzamide moiety sets it apart from other similar compounds .

Properties

Molecular Formula

C23H29ClN2O4

Molecular Weight

432.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H29ClN2O4/c1-28-20-13-16(14-21(29-2)22(20)30-3)23(27)25-15-19(26-11-7-4-8-12-26)17-9-5-6-10-18(17)24/h5-6,9-10,13-14,19H,4,7-8,11-12,15H2,1-3H3,(H,25,27)

InChI Key

UXLXXRQLXGXSEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3

Origin of Product

United States

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